1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine
Description
Chemical Context of Pyrazole Derivatives in Organic Chemistry
Pyrazole derivatives are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their versatility stems from:
- Synthetic accessibility : Pyrazoles are commonly synthesized via cyclocondensation of 1,3-diketones with hydrazines or via multicomponent reactions involving aldehydes, alkynes, and amines.
- Pharmacological relevance : Pyrazole cores are present in drugs such as Celecoxib (anti-inflammatory), Fipronil (insecticide), and Rimonabant (anti-obesity).
- Electronic tunability : The pyrazole ring’s electron-deficient nature allows for regioselective functionalization, enabling tailored physicochemical properties.
Table 1 : Applications of Representative Pyrazole Derivatives
| Compound | Application | Key Structural Feature |
|---|---|---|
| Celecoxib | COX-2 inhibition | 1-(4-Sulfamoylphenyl) substitution |
| Fipronil | GABA receptor antagonism | 3-Cyano-4-trifluoromethyl group |
| 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine | Under investigation | 2-Methylphenyl and methanamine |
Structural Significance of 2-Methylphenyl Substitution in Heterocyclic Systems
The 2-methylphenyl group at the pyrazole’s 1-position introduces steric and electronic effects critical for molecular interactions:
- Steric hindrance : The ortho-methyl group restricts rotational freedom, stabilizing planar conformations that enhance binding to hydrophobic pockets in biological targets.
- Electronic modulation : Methyl substitution at the phenyl ring’s 2-position donates electron density via inductive effects, altering the pyrazole’s aromatic π-system and influencing redox properties.
- Comparative analysis : Unlike para-substituted analogs (e.g., 4-chlorophenyl), the 2-methylphenyl group improves lipophilicity (logP ≈ 3.2) without compromising solubility in polar aprotic solvents.
Table 2 : Impact of Phenyl Substituents on Pyrazole Properties
| Substituent Position | logP | Binding Affinity (Ki, nM) | Solubility (mg/mL) |
|---|---|---|---|
| 2-Methylphenyl | 3.2 | 45 ± 2.1 | 0.8 |
| 4-Chlorophenyl | 3.8 | 68 ± 3.4 | 0.2 |
| Unsubstituted phenyl | 2.1 | 120 ± 5.6 | 1.5 |
Role of Methanamine Moieties in Bioactive Compound Design
The methanamine (-CH2NH2) group at the pyrazole’s 4-position contributes to bioactivity through:
- Hydrogen bonding : The primary amine forms hydrogen bonds with biological targets (e.g., enzyme active sites), enhancing binding specificity.
- Salt formation : Protonation of the amine at physiological pH improves aqueous solubility, facilitating pharmacokinetic optimization.
- Functionalization potential : The amine serves as a handle for derivatization into amides, ureas, or Schiff bases, expanding structure-activity relationship (SAR) exploration.
Table 3 : Methanamine-Containing Bioactive Compounds
| Compound | Target | Key Interaction |
|---|---|---|
| Pramipexole | Dopamine D3 receptor | Amine-mediated H-bonding |
| This compound | Under investigation | Amine-π interactions |
The methanamine group’s role as a bioisostere for carboxylic acids or amides further underscores its utility in drug design. For example, replacing a metabolically labile ester with a methanamine moiety in PROTACs (proteolysis-targeting chimeras) improves metabolic stability while retaining target engagement.
Properties
IUPAC Name |
[1-(2-methylphenyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-4-2-3-5-11(9)14-8-10(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYROQMIVBSMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640900 | |
| Record name | 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400756-82-3 | |
| Record name | 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Pyrazole Ring Formation
- Starting materials: 2-methylphenyl hydrazine or equivalent hydrazine derivatives and α,β-unsaturated carbonyl compounds or 2-methylphenyl-substituted aldehydes.
- Reaction conditions: Typically, condensation reactions are carried out in ethanol or aqueous ethanol solvents at room temperature or mild heating.
- Catalysts: Sodium acetate (NaOAc) has been reported as an effective catalyst for similar pyrazole syntheses, enhancing yields under mild conditions.
Introduction of Methanamine Group
- The 4-position of the pyrazole ring is functionalized with a methanamine group, often through reductive amination or nucleophilic substitution.
- Reductive amination: Reaction of the pyrazole-4-carbaldehyde intermediate with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or sodium borohydride.
- Alternative substitution: Direct substitution using chloromethyl derivatives followed by amine displacement under basic conditions.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques.
- Characterization is performed using NMR, mass spectrometry, and melting point analysis to confirm the structure and purity.
Representative Synthesis Example
Reaction Optimization and Yields
- Sodium acetate (NaOAc) at approximately 10% molar ratio was found optimal for catalyzing pyrazole ring formation, balancing reaction rate and yield.
- Reaction temperature is maintained between room temperature and 60 °C to avoid decomposition.
- Reductive amination typically proceeds with yields above 70%, depending on the reducing agent and reaction time.
- Overall yields for the multi-step synthesis range from 50% to 75% under optimized conditions.
Comparative Data Table of Preparation Parameters
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions:
Key Findings :
-
Acidic KMnO₄ selectively oxidizes the amine without affecting the pyrazole ring .
-
H₂O₂-based systems show lower regioselectivity due to competing ring oxidation .
Reductive Alkylation
The amine group participates in reductive amination with carbonyl compounds:
| Carbonyl Substrate | Reagent | Product | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN | N-Methyl derivative | 89% |
| Cyclohexanone | H₂/Pd-C | N-Cyclohexylmethyl derivative | 76% |
Conditions : Reactions proceed in methanol at 25°C for 24 hrs .
Limitations : Bulky aldehydes (e.g., benzaldehyde) reduce yields to <50% due to steric hindrance.
Electrophilic Aromatic Substitution
The pyrazole and phenyl rings undergo regioselective substitutions:
Pyrazole Ring
| Reaction | Reagent | Position | Product | Yield |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃ | C5 | 5-Bromo derivative | 64% |
| Nitration | HNO₃/H₂SO₄ | C3 | 3-Nitro derivative | 58% |
Phenyl Ring
| Reaction | Reagent | Position | Product | Yield |
|---|---|---|---|---|
| Sulfonation | H₂SO₄ (fuming) | Para to methyl | Sulfonic acid derivative | 71% |
Regiochemical Notes :
-
Pyrazole substitutions favor C3/C5 due to electron-rich N1/N2 atoms .
-
Phenyl substitutions occur para to the methyl group (steric/electronic directing).
Cross-Coupling Reactions
The methylamine group facilitates palladium-catalyzed couplings:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(OAc)₂/Xantphos | N-Aryl derivatives | 82% |
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Biaryl derivatives | 67% |
Optimized Conditions :
Schiff Base Formation
Reacts with aldehydes/ketones to form imines:
| Carbonyl Compound | Product | Stability | Application |
|---|---|---|---|
| 4-Nitrobenzaldehyde | Stable imine | pH 7–9 | Coordination chemistry |
| Pyruvic acid | Hydrazone analog | Labile | Bioconjugation |
Kinetics : Second-order rate constants range from 0.15–2.3 L/mol·s .
Complexation with Metal Ions
The amine and pyrazole N-atoms act as ligands:
| Metal Salt | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Cu(NO₃)₂ | Bidentate (N,N) | 8.2 ± 0.3 |
| FeCl₃ | Tridentate (N,N,O) | 6.7 ± 0.2 |
Applications :
-
Cu(II) complexes show catalytic activity in oxidation reactions .
-
Fe(III) complexes exhibit spin-crossover behavior.
Stability and Decomposition
Critical degradation pathways include:
| Condition | Pathway | Major Product |
|---|---|---|
| Strong acid (HCl, Δ) | Pyrazole ring hydrolysis | 4-(Aminomethyl)phenol |
| UV light (254 nm) | N–C bond cleavage | 2-Methylphenylpyrazole |
Half-Life : 14 days under ambient light; reduces to 3 hrs under UV .
Comparative Reactivity with Analogues
| Compound | Reaction Rate (vs. Reference) | Notes |
|---|---|---|
| 1-[1-Phenyl-1H-pyrazol-4-yl]methanamine | 1.5× faster in amination | Electron-donating methyl enhances reactivity |
| 1-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]methanamine | 0.8× slower in sulfonation | Steric hindrance from para-methyl |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine, in anticancer research. These compounds have shown promise in inhibiting the growth of various cancer cell lines:
- Breast Cancer : The compound demonstrated significant antiproliferative effects on MDA-MB-231 cells.
- Liver Cancer : HepG2 cells were also affected, indicating a broad spectrum of anticancer activity .
The mechanism of action often involves targeting key enzymes and pathways associated with cancer proliferation, such as topoisomerase II and EGFR .
Antiviral Properties
In addition to anticancer properties, this compound has been explored for its antiviral potential. Research indicates that pyrazole derivatives can act as allosteric inhibitors against viral proteases, which are crucial for viral replication. For instance, studies have reported that certain pyrazole compounds exhibit low IC50 values against Zika virus protease .
Structure-Activity Relationship (SAR)
The biological evaluation of this compound has involved extensive SAR studies to optimize its efficacy. Modifications to the pyrazole ring or substituents can significantly alter biological activity. For example, varying the substituent on the phenyl ring has been shown to enhance potency against specific cancer cell lines .
| Compound Modification | Effect on Activity |
|---|---|
| Substituted Phenyl Ring | Increased potency against MDA-MB-231 |
| Altered Pyrazole Structure | Enhanced antiviral activity against Zika virus |
Case Study 1: Anticancer Efficacy
A study published in ACS Omega demonstrated that a series of pyrazole derivatives, including this compound, were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity, leading to the identification of potent anticancer agents .
Case Study 2: Antiviral Mechanism
Another research effort focused on the antiviral properties of pyrazole compounds. The study revealed that certain derivatives could inhibit Zika virus replication effectively through specific interactions with viral proteins. This highlights the potential for developing new antiviral therapies based on pyrazole scaffolds .
Mechanism of Action
The mechanism of action of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine with structurally related pyrazole-based amines, highlighting differences in substituents, molecular properties, and biological or safety profiles.
Structural and Functional Insights:
Methoxy-substituted analogs (e.g., 3- or 4-methoxyphenyl) exhibit increased polarity, impacting solubility and receptor binding affinity . N-Methylation (e.g., in C₁₂H₁₅N₃O) reduces hydrogen-bonding capacity, which may alter pharmacokinetic properties like blood-brain barrier penetration .
Hazard Profiles :
- The 3-methoxyphenyl derivative demonstrates acute oral toxicity (Category 4) and skin irritation, likely due to its electrophilic methoxy group .
- Hydrochloride salts (e.g., C₇H₁₁Cl₂N₃) are typically associated with handling risks such as respiratory irritation .
Research Applications: Pyrazole-4-yl methanamines are explored as adenosine receptor ligands (e.g., 3,5-dicyanopyridine derivatives), with substituents modulating receptor subtype selectivity . The phenyl and 2-methylphenyl variants are used in crystallography and high-throughput screening due to their stable conformations .
Biological Activity
1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique substitution pattern that influences its chemical and biological properties, making it a valuable candidate for various therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure highlights the presence of a pyrazole ring, which is known for its diverse biological activities.
The biological activity of this compound primarily arises from its interactions with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor functions, leading to various biological effects. Notably, it has been investigated for its potential in:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis .
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance:
- In Vitro Studies : this compound was evaluated against several cancer cell lines, showing promising cytotoxic effects. Specific IC50 values indicate the concentration required to inhibit cell growth by 50%, which is crucial for assessing anticancer potential.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 12.50 |
| This compound | NCI-H460 | 17.82 |
These results suggest that the compound could be effective in targeting specific cancer types, warranting further investigation into its mechanisms and therapeutic applications .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response:
- Mechanism : By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory mediators.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | COX Inhibition | <50 |
This highlights the potential use of this compound in treating inflammatory diseases .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Study on Anticancer Effects : One study synthesized various pyrazole derivatives and assessed their cytotoxicity against different cancer cell lines. The findings indicated that structural modifications significantly influenced their activity, with certain derivatives showing enhanced potency against MCF7 and HepG2 cell lines .
- Inflammation Model : Another study utilized an LPS-induced inflammation model to evaluate the anti-inflammatory effects of pyrazole compounds. The results demonstrated a dose-dependent inhibition of inflammatory markers, suggesting that these compounds could serve as potential therapeutic agents for inflammatory conditions .
Q & A
(Basic) What are the recommended synthetic strategies for preparing 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine in academic research?
Methodological Answer:
A common approach involves coupling pyrazole derivatives with substituted aromatic amines. For instance, nucleophilic substitution reactions using intermediates like 4-(chloromethyl)pyrazole, reacted with 2-methylphenylamine under alkaline conditions (e.g., K₂CO₃ in DMF). Purification is typically achieved via column chromatography or recrystallization, with yields optimized by controlling reaction time (12-24 hours) and temperature (60-80°C) . Structural analogs synthesized via similar routes emphasize the importance of inert atmospheres (N₂/Ar) to prevent oxidation .
(Basic) What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. For respiratory protection, NIOSH-certified P95 respirators are recommended if aerosolization occurs .
- Ventilation : Conduct reactions in fume hoods with >100 fpm airflow to mitigate dust exposure.
- Storage : Store in airtight containers under inert gas (N₂) at 2-8°C to prevent degradation. Avoid incompatible materials like strong oxidizers .
(Advanced) How can computational chemistry aid in predicting the compound’s reactivity and interactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:
- Electronic Structure : HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
- Non-covalent Interactions : Molecular docking studies (e.g., AutoDock Vina) to simulate binding with biological targets like enzymes or receptors.
- Spectroscopic Validation : IR and NMR chemical shifts computed via Gaussian software align with experimental data to confirm tautomeric forms .
(Advanced) How can researchers address discrepancies in reported biological activities of this compound?
Methodological Answer:
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to distinguish direct vs. indirect effects.
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity, as impurities may confound activity results.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the 2-methylphenyl group) to isolate pharmacophoric motifs. Cross-reference with molecular dynamics simulations to identify critical binding residues .
(Basic) What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 7.2-7.8 ppm) and methanamine protons (δ 3.1-3.5 ppm). ¹³C NMR confirms the pyrazole ring carbons (δ 140-150 ppm).
- Mass Spectrometry (HRMS) : ESI+ mode to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 202.134).
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for patent applications .
(Advanced) What methodologies optimize synthesis for high yield and scalability?
Methodological Answer:
- Continuous Flow Reactors : Enhance mixing and heat transfer (residence time: 5-10 minutes) to reduce byproducts. Use immobilized catalysts (e.g., Pd/C on silica) for easy recovery.
- In-line Purification : Integrate scavenger resins (e.g., QuadraPure™) to remove excess reagents.
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to adjust parameters dynamically. Yield improvements (>80%) are achievable with DoE (Design of Experiments)-guided optimization .
(Advanced) How can researchers evaluate the compound’s stability under varying experimental conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS.
- pH Stability : Test solubility and integrity in buffers (pH 2-12) using UV-Vis spectroscopy (λmax ~260 nm).
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points and polymorphic transitions, critical for formulation .
(Basic) What biological screening approaches are recommended for initial pharmacological profiling?
Methodological Answer:
- Antimicrobial Assays : Disk diffusion (Kirby-Bauer) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with MIC (Minimum Inhibitory Concentration) determination.
- Cytotoxicity : MTT assay on HEK293 or HeLa cells (IC₅₀ calculation via GraphPad Prism).
- Enzymatic Inhibition : Fluorescence-based assays (e.g., kinase activity using ADP-Glo™) to identify target engagement .
(Advanced) How can researchers integrate this compound into a theoretical framework for drug discovery?
Methodological Answer:
- Target Prediction : Use SwissTargetPrediction or PharmMapper to hypothesize protein targets (e.g., serotonin receptors, kinases).
- Mechanistic Studies : Employ SPR (Surface Plasmon Resonance) to measure binding kinetics (kₐ, kₑ) or patch-clamp electrophysiology for ion channel modulation.
- In Silico ADMET : Predict pharmacokinetics (e.g., BBB permeability via VolSurf+) to prioritize lead optimization .
(Advanced) What strategies resolve contradictions in toxicity data across studies?
Methodological Answer:
- Species-Specific Assays : Compare rodent (e.g., LD₅₀ in BALB/c mice) vs. human cell line (HepG2) toxicity to assess translatability.
- Metabolite Profiling : Identify hepatotoxic metabolites (e.g., reactive quinones) via LC-MS/MS with glutathione trapping.
- Alternative Models : Use zebrafish embryos (FET assay) for rapid in vivo toxicity screening, reducing mammalian testing .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
